1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-
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Overview
Description
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) at the third position of the pyrrole ring and a tert-butyl group (1,1-dimethylethyl) at the first position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring. For the specific synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-, tert-butylamine can be used as the amine source .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of iron(III) chloride as a catalyst in the condensation of 2,5-dimethoxytetrahydrofuran with tert-butylamine can produce the desired compound under mild reaction conditions .
Chemical Reactions Analysis
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1H-Pyrrol-3-one derivatives.
Reduction: The compound can be reduced to form 1H-Pyrrol-3-amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole,2-(1,1-dimethylethyl)-: This compound lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: This compound contains a pyrazole ring instead of a pyrrole ring, leading to distinct chemical properties and applications.
1H-Pyrrole, 1,3-dimethyl-: This compound has methyl groups at the first and third positions, which alters its chemical behavior compared to 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-.
The uniqueness of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
134410-08-5 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-tert-butylpyrrol-3-ol |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3 |
InChI Key |
GCPFTQUSBKRZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)O |
Origin of Product |
United States |
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